molecular formula C13H15F3O B130543 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone CAS No. 142505-28-0

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B130543
CAS RN: 142505-28-0
M. Wt: 244.25 g/mol
InChI Key: DMOGLIBZXOQNCP-UHFFFAOYSA-N
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Description

The compound 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with tert-butylphenyl groups and trifluoromethyl groups have been investigated, which can provide indirect insights into the properties and reactivity of the compound . For instance, the synthesis and properties of 1-[3-(Trifluoromethyl)phenyl]-2-propanone have been explored, which shares structural similarities with the target compound .

Synthesis Analysis

The synthesis of related compounds involves the use of Grignard reactions followed by oxidation processes. For example, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction and subsequent oxidation with sodium dichromate and sulfuric acid, achieving an overall yield of 82.5% . This suggests that a similar synthetic route could potentially be applied to synthesize this compound, with appropriate modifications to accommodate the tert-butyl group and the ketone functionality.

Molecular Structure Analysis

The molecular structure of compounds with tert-butylphenyl and trifluoromethyl groups can exhibit unique geometrical features due to the presence of bulky substituents and electron-withdrawing groups. For instance, the phosphorus pyramid in 1-(2,4,6-tri-tert-butylphenyl)-3-methylphosphole was found to be significantly flattened due to the steric demands of the tert-butyl groups, which could also influence the geometry of the target compound . Additionally, the presence of trifluoromethyl groups can affect the electronic properties of the molecule, as seen in the case of 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione, where the substituent plays a role in the hydrogen-bonded chain formation .

Chemical Reactions Analysis

The reactivity of compounds containing tert-butylphenyl and trifluoromethyl groups can vary depending on the specific structure and substituents. For example, the phosphole ring in 1-(2,4,6-tri-tert-butylphenyl)-3-methylphosphole, which is normally resistant to electrophilic substitutions, was able to undergo reaction with acetyl chloride-aluminum chloride due to cyclic electron delocalization . This indicates that the target compound may also exhibit unique reactivity patterns, potentially facilitating certain chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. The presence of tert-butyl groups can lead to increased steric hindrance and influence the compound's solubility and melting point, as seen in the structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol . The trifluoromethyl group is known to impart high electronegativity and can affect the acidity and stability of the compound, as observed in the copolymerization study involving a tert-butylphenol derivative . These properties are crucial for understanding the behavior of the compound in various environments and applications.

Scientific Research Applications

Stereoselective Hydrogenation and Solvent Effects

One significant application of related tert-butylphenyl compounds involves the stereoselective hydrogenation of tert-butylphenols. A study demonstrated that the hydrogenation of 4-tert-butylphenol, among others, over a charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent showed enhanced selectivity towards cis-tert-butylcyclohexanols compared to traditional organic solvents. This finding suggests the potential of such chemical frameworks in facilitating selective chemical transformations under environmentally benign conditions (Hiyoshi et al., 2007).

Food Contact Materials Safety

A derivative closely related to 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone was evaluated for its safety in food contact materials. The EFSA concluded that there is no safety concern for consumers if the substance, a derivative involving tert-butylphenyl, is used in specific conditions in polyolefins in contact with foods, highlighting its utility in packaging applications without posing health risks (EFSA, 2011).

Oxidation Reactions

The oxidation reactions of secondary alcohols, including compounds structurally similar to this compound, have been studied for their kinetic behaviors and product formations. These reactions, characterized by the formation of ketones, offer insights into the reactivity and potential applications of such trifluoromethylated compounds in synthetic organic chemistry (Norcross et al., 1997).

Synthesis and Characterization of Complexes

Research has also explored the synthesis of complex molecules involving tert-butylphenyl structures, demonstrating the versatility of these compounds in organic synthesis. For example, the synthesis of porphyrazinate derivatives with (4-tert-butylphenyl) units has been reported, showcasing the potential of tert-butylphenyl derivatives in the development of novel materials with specific electronic or optical properties (Gonca & Keskin, 2009).

properties

IUPAC Name

3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOGLIBZXOQNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645240
Record name 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142505-28-0
Record name 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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